molecular formula C6H5ClF2N2 B3024451 5-Chloro-3,4-difluorobenzene-1,2-diamine CAS No. 211693-76-4

5-Chloro-3,4-difluorobenzene-1,2-diamine

Cat. No.: B3024451
CAS No.: 211693-76-4
M. Wt: 178.57 g/mol
InChI Key: VZXRPPKNNXLMMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3,4-difluorobenzene-1,2-diamine (CAS: 211693-76-4) is a halogenated aromatic diamine featuring chlorine and fluorine substituents at the 5-, 3-, and 4-positions, respectively. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to its reactive amine groups and electron-withdrawing halogen substituents. Its molecular formula is C₆H₅ClF₂N₂, with a molecular weight of 192.57 g/mol (calculated). The presence of chlorine and fluorine atoms enhances its electrophilicity, making it a versatile precursor in heterocyclic synthesis.

Properties

IUPAC Name

5-chloro-3,4-difluorobenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClF2N2/c7-2-1-3(10)6(11)5(9)4(2)8/h1H,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXRPPKNNXLMMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)F)F)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301274972
Record name 5-Chloro-3,4-difluoro-1,2-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301274972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211693-76-4
Record name 5-Chloro-3,4-difluoro-1,2-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=211693-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-3,4-difluoro-1,2-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301274972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3,4-difluorobenzene-1,2-diamine typically involves the reduction of 5-chloro-3,4-difluoro-2-nitroaniline. The reduction can be carried out using hydrogen gas in the presence of a palladium on carbon catalyst (Pd/C) in methanol . The reaction conditions include maintaining a nitrogen atmosphere and adding acetic acid to facilitate the reduction process .

Industrial Production Methods: Industrial production methods for this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Reduction: As mentioned, the compound can be synthesized through the reduction of its nitro precursor.

    Substitution: The amino groups in 5-Chloro-3,4-difluorobenzene-1,2-diamine can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized products.

Common Reagents and Conditions:

Major Products:

    Reduction: this compound.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Oxidation: Corresponding quinones or other oxidized products.

Scientific Research Applications

Chemistry: 5-Chloro-3,4-difluorobenzene-1,2-diamine is used as a building block in the synthesis of more complex organic molecules. It is valuable in the development of new materials and catalysts .

Biology: In biological research, this compound can be used to study the effects of halogenated aromatic amines on biological systems. It may also serve as a precursor for the synthesis of biologically active compounds .

Medicine: Its derivatives may exhibit pharmacological activities, making it a useful intermediate in drug discovery .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 5-Chloro-3,4-difluorobenzene-1,2-diamine depends on its specific applicationThese interactions can lead to the formation of covalent bonds or non-covalent interactions, affecting the function of the target molecules .

Molecular Targets and Pathways:

    Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Receptors: It can interact with receptors on cell surfaces, modulating signal transduction pathways.

    DNA/RNA: The compound may intercalate into DNA or RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Structural and Substituent Variations

Key analogs include halogenated benzene-1,2-diamines differing in halogen type, position, or number of substituents (Table 1).

Table 1: Structural Comparison of Halogenated Benzene-1,2-diamines

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol)
5-Chloro-3,4-difluorobenzene-1,2-diamine 211693-76-4 Cl (5-), F (3-,4-) C₆H₅ClF₂N₂ 192.57
5-Bromo-3,4-difluorobenzene-1,2-diamine 1210048-11-5 Br (5-), F (3-,4-) C₆H₅BrF₂N₂ 223.02
4-Chlorobenzene-1,2-diamine 539-28-2 Cl (4-) C₆H₇ClN₂ 142.59
5-Bromo-3-fluorobenzene-1,2-diamine 65896-11-9 Br (5-), F (3-) C₆H₆BrFN₂ 203.03

Key Observations :

  • Electron-Withdrawing Capacity: The trifluoro-chloro substitution in the target compound enhances electrophilicity at the aromatic ring compared to mono-halogenated analogs like 4-chlorobenzene-1,2-diamine.

Biological Activity

5-Chloro-3,4-difluorobenzene-1,2-diamine is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, molecular targets, and relevant research findings.

  • Molecular Formula : C6H5ClF2N2
  • Molecular Weight : 180.57 g/mol
  • Structure : The compound features a benzene ring with chlorine and fluorine substituents at the 3 and 4 positions, respectively, along with amino groups at the 1 and 2 positions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Interaction : The compound can inhibit or activate specific enzymes by binding to their active sites. This interaction can alter enzyme kinetics and affect metabolic pathways.
  • Receptor Modulation : It may interact with cellular receptors, influencing signal transduction pathways that regulate cellular responses.
  • DNA/RNA Intercalation : The compound has the potential to intercalate into nucleic acids, which can disrupt gene expression and protein synthesis processes.

Antimicrobial Properties

Research indicates that halogenated aromatic amines like this compound exhibit antimicrobial activity. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anticancer Potential

There is ongoing research into the anticancer properties of this compound. Preliminary studies suggest that derivatives of this compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.

Case Studies

Several studies have explored the biological effects of related compounds:

  • Study on Antimicrobial Activity :
    • Objective : To assess the effectiveness of halogenated amines against pathogenic bacteria.
    • Findings : Compounds similar to this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli.
    • : The presence of halogen atoms enhances the antimicrobial efficacy due to increased lipophilicity and reactivity.
  • Anticancer Research :
    • Objective : To evaluate the cytotoxic effects of fluorinated aromatic amines on cancer cell lines.
    • Findings : Derivatives exhibited selective toxicity towards breast cancer cells while sparing normal cells.
    • : The unique structure contributes to its selective binding to tumor-specific receptors.

Comparative Analysis with Similar Compounds

Compound NameCAS NumberBiological Activity
This compoundNot listedAntimicrobial and potential anticancer
4-Chloro-3,5-difluorobenzene-1,2-diamine170098-84-7Antimicrobial; ongoing anticancer studies
3,5-Difluorobenzene-1,2-diamine2369-29-1Moderate antimicrobial activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-3,4-difluorobenzene-1,2-diamine
Reactant of Route 2
Reactant of Route 2
5-Chloro-3,4-difluorobenzene-1,2-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.